

physical properties of 2-Bromo-6-ethoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenylboronic acid

Cat. No.: B1519708

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An In-depth Technical Guide to the Physical Properties of **2-Bromo-6-ethoxyphenylboronic acid**

Foreword: A Framework for Characterization

In the landscape of modern medicinal chemistry and materials science, substituted phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] **2-Bromo-6-ethoxyphenylboronic acid** (CAS No. 957035-13-1) represents a molecule of significant interest, offering multiple functional handles for complex molecular synthesis.[2][3] The presence of the boronic acid group, an ortho-bromo substituent, and an ortho-ethoxy group allows for sequential, site-selective modifications, making it a valuable starting material for creating diverse chemical libraries for drug discovery.[4][5]

However, a thorough review of publicly available scientific literature and chemical databases reveals a scarcity of experimentally determined physical property data for this specific compound. This guide, therefore, adopts a proactive, field-proven approach. Rather than presenting unverified or extrapolated data, we will establish a comprehensive framework for the systematic characterization of **2-Bromo-6-ethoxyphenylboronic acid**. This document serves as a technical whitepaper, guiding researchers, scientists, and drug development professionals on the essential experiments and the scientific rationale required to fully characterize this and other novel boronic acid derivatives. We will use well-documented data from closely related

analogs, such as 2-ethoxyphenylboronic acid, to provide illustrative context for the methodologies described.

Part 1: Foundational Characterization: Identity, Purity, and Basic Properties

The initial step for any new or commercially sourced chemical reagent is the unequivocal confirmation of its identity and purity. These foundational data points are critical, as impurities can lead to inconsistent reaction yields, unexpected side products, and erroneous biological data.

Structural Verification and Purity Assessment

A multi-technique approach is essential for confident structural confirmation and purity analysis.

Table 1: Key Analytical Techniques for Structural Verification & Purity

Parameter	Technique	Purpose & Rationale
Identity	Nuclear Magnetic Resonance (NMR)	Provides detailed information about the chemical environment of ^1H and ^{13}C atoms, confirming the carbon skeleton and substituent positions. For boronic acids, ^{11}B NMR can also be informative.
Molecular Mass	Mass Spectrometry (MS)	Confirms the molecular weight and isotopic distribution pattern, which is particularly distinct for bromine-containing compounds ($^{79}\text{Br}/^{81}\text{Br}$). High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.
Purity	High-Performance Liquid Chromatography (HPLC)	Quantifies the purity of the compound by separating it from non-volatile impurities. A purity level of $\geq 95\%$ is typically required for synthetic applications.

Experimental Protocol: HPLC Purity Determination

- Causality: Reverse-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds. The choice of a C18 column is based on its broad applicability for retaining moderately polar compounds like phenylboronic acids. The mobile phase gradient (water/acetonitrile) is designed to elute the main compound as a sharp peak while separating it from more or less polar impurities. UV detection is effective due to the aromatic nature of the analyte.
- Methodology:

- Sample Preparation: Accurately weigh ~1 mg of **2-Bromo-6-ethoxyphenylboronic acid** and dissolve it in 1 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution.
- Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and a gradient pump.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate
- Detection: Monitor at 254 nm.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Fundamental Physical Constants

The melting point and appearance are fundamental properties that provide a quick assessment of purity and consistency between batches.

Table 2: Essential Physical Properties

Property	Description	Significance	Illustrative Example (Analog)
Appearance	Physical form and color at room temperature.	A white to off-white crystalline solid is expected for most pure phenylboronic acids. ^[6] Deviations (e.g., yellowing, oiling) may indicate impurities or degradation.	2- Ethoxyphenylboronic acid is a white to slightly pale yellow crystal or powder. ^[6]
Melting Point (m.p.)	The temperature at which the solid-to-liquid phase transition occurs.	A sharp melting point range (e.g., 1-2 °C) is indicative of high purity. Broad ranges suggest the presence of impurities.	2- Ethoxyphenylboronic acid has a reported melting point of 97-102 °C.

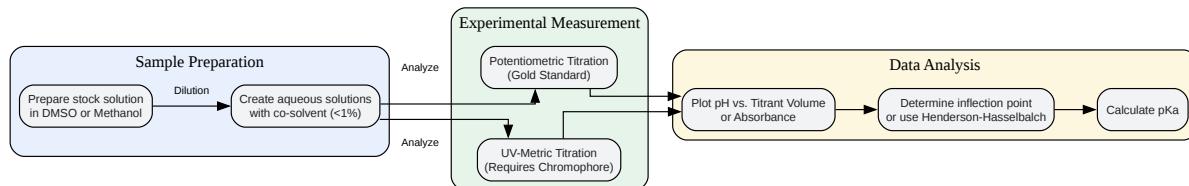
Part 2: Physicochemical Properties for Drug Development

For a compound to be useful in a drug development program, its behavior in aqueous and biological environments must be understood. Properties like acidity (pKa) and lipophilicity (LogP) are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Acidity Constant (pKa)

- Expertise & Causality: Boronic acids are not Brønsted-Lowry acids but Lewis acids. The boron atom has an empty p-orbital and accepts a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process. This equilibrium gives boronic acids an apparent pKa. This pKa value is crucial because it dictates the charge state of the molecule at physiological pH (~7.4), which in turn governs its ability to interact with biological targets, such as the N-terminal threonine of a proteasome.^[1] The formation of the stable tetrahedral boronate complex is often key to the inhibitory mechanism of boronic acid drugs.^[7]

Workflow for pKa Determination



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Caption: Workflow for experimental pKa determination.

Lipophilicity (LogP / LogD)

- Expertise & Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design.
 - LogP (Partition Coefficient): Measures the partitioning of the neutral species between octanol and water. It is a key indicator of a drug's ability to cross cell membranes.
 - LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound like a boronic acid, LogD is pH-dependent and is more physiologically relevant than LogP.

Table 3: LogP/LogD and its Implications

LogP/LogD Range	Predicted Property	Implication in Drug Development
< 0	Hydrophilic	Good aqueous solubility, but potentially poor membrane permeability.
0 - 3	Balanced	Often considered the "sweet spot" for oral bioavailability, balancing solubility and permeability.
> 3	Lipophilic	Good membrane permeability, but may suffer from poor solubility, high metabolic clearance, and potential toxicity.

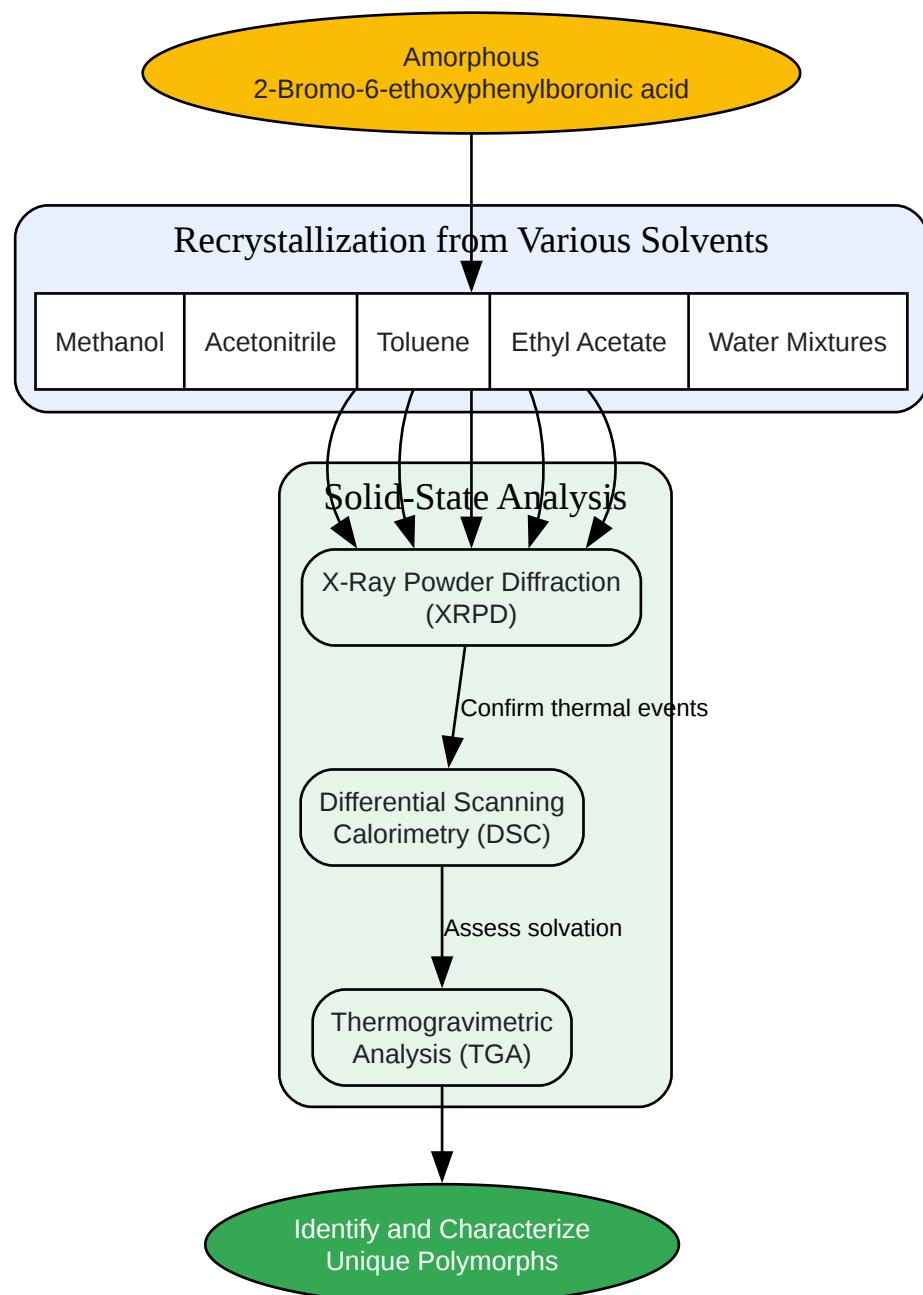
Part 3: Solid-State Characterization and Stability

The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance for manufacturing, formulation, and stability.

Polymorphism Screening

- Expertise & Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different physical properties, including solubility, melting point, and stability. Identifying the most stable polymorph is a critical step in de-risking a development candidate. A common technique is to recrystallize the compound from a variety of solvents with different polarities and evaporation rates to encourage the formation of different crystal packing arrangements.

Workflow for Polymorph Screening



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Caption: Experimental workflow for polymorphism screening.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-ethoxyphenylboronic acid** is not widely available, general precautions for phenylboronic acid derivatives should be strictly followed.

- Hazard Statements: Phenylboronic acids are generally classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[6]
 - Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.

Conclusion

2-Bromo-6-ethoxyphenylboronic acid is a promising building block for synthetic and medicinal chemistry. While its specific physical properties are not yet extensively documented in the public domain, this guide provides a robust, scientifically-grounded framework for their comprehensive determination. By following the outlined methodologies—from basic identity confirmation to advanced solid-state characterization—researchers can generate the reliable, high-quality data necessary to unlock the full potential of this versatile molecule in their research and development endeavors. This systematic approach ensures not only the integrity of the immediate experimental results but also builds the foundational knowledge required for successful scale-up, formulation, and potential clinical translation.

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